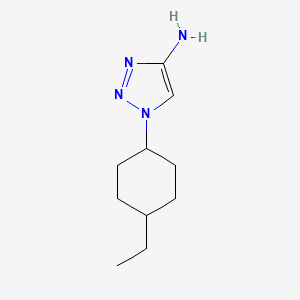

1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine

Description

1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine is a substituted triazole derivative featuring a cyclohexyl moiety with an ethyl group at the 4-position and an amine group at the 4-position of the triazole ring. Triazoles are widely studied due to their versatility in medicinal chemistry, materials science, and catalysis, often leveraging their hydrogen-bonding capacity and metabolic stability . The ethylcyclohexyl substituent likely enhances lipophilicity and steric bulk compared to simpler alkyl or aryl analogs, influencing solubility, bioavailability, and intermolecular interactions .

Properties

Molecular Formula |

C10H18N4 |

|---|---|

Molecular Weight |

194.28 g/mol |

IUPAC Name |

1-(4-ethylcyclohexyl)triazol-4-amine |

InChI |

InChI=1S/C10H18N4/c1-2-8-3-5-9(6-4-8)14-7-10(11)12-13-14/h7-9H,2-6,11H2,1H3 |

InChI Key |

IUZDWRNBCYFLPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)N2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions, leading to the formation of the triazole ring. The ethylcyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for the addition of reagents and the monitoring of reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Alkylation and Acylation of the Amine Group

The primary amine at position 4 exhibits nucleophilic character, enabling reactions with alkylating or acylating agents. For example:

-

Reaction with diethyl phosphite : Analogous to studies on 3-amino-1,2,4-triazole derivatives, the amine group can react with diethyl phosphite under acidic conditions to form phosphonate derivatives. This reaction proceeds via nucleophilic attack of the amine on the electrophilic phosphorus center, yielding N-(phosphonomethyl)-1,2,3-triazole derivatives .

-

N-ethylation : In the presence of alkylating agents like triethyl orthoformate, the amine undergoes N-ethylation, producing N-ethyl-1,2,3-triazol-4-amine derivatives. This reaction is facilitated by the lone pair on the amine nitrogen .

Example Conditions :

Acid-Base Behavior and Tautomerism

The compound exhibits pH-dependent tautomerism, influencing its reactivity:

-

Protonation states : Under acidic conditions (pH < 4), the triazole ring remains protonated at N1, while deprotonation occurs at higher pH (pKa ≈ 4.2), shifting equilibrium to the neutral form .

-

Tautomeric forms : The 1,2,3-triazole ring can adopt annular tautomers, altering the electronic distribution and reaction sites. For example, tautomerism between 1H- and 2H- forms affects regioselectivity in substitution reactions .

Impact on Reactivity :

-

Protonated forms enhance electrophilic substitution at N2.

-

Deprotonated forms increase nucleophilicity at C5.

Reduction:

Catalytic hydrogenation (H₂/Pd) reduces the triazole ring to a dihydrotriazole or fully saturated tetrahydrotriazole, altering its aromaticity and biological activity .

Example Pathway :

Cycloaddition and Click Chemistry

The 1,2,3-triazole moiety can participate in Huisgen azide-alkyne cycloaddition (CuAAC) as a pre-synthesized component. While not directly reported for this compound, analogous triazoles serve as dipolarophiles in [3+2] cycloadditions with nitrile oxides or azides .

Proposed Reaction :

Substitution Reactions

Key Observation :

-

Halogenation at C5 requires directing groups or harsh conditions (e.g., Cl₂/FeCl₃).

Coordination Chemistry

The amine and triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Ag⁺), forming coordination complexes. These interactions are critical in catalysis and material science applications .

Example Complex :

Mechanistic Insights from Analogous Compounds

-

Regioselectivity in cycloadditions : Copper catalysts favor 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-products .

-

Role of substituents : The 4-ethylcyclohexyl group enhances steric bulk, potentially slowing reactions at N1 but stabilizing intermediates through hydrophobic effects .

Scientific Research Applications

1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins or nucleic acids, through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on the Triazole Ring

- 1-[(4-Ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine (C12H16N4): This compound replaces the cyclohexyl group with a 4-ethylbenzyl moiety and introduces a methyl group at the 5-position of the triazole. However, the ethylcyclohexyl group in the target compound likely improves lipid membrane permeability due to its aliphatic nature .

- {[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine (C10H12N4): Here, the amine is attached to a methylene spacer rather than directly to the triazole.

Cyclohexyl vs. Heterocyclic Modifications

- 4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine (C11H20N4O) : This analog features an ethoxymethyl group on the triazole and a cyclohexylamine backbone. The ethoxymethyl group introduces polarity, which may improve aqueous solubility compared to the ethylcyclohexyl derivative. However, steric hindrance from the ethylcyclohexyl group in the target compound could reduce enzymatic degradation .

- This contrasts with the electron-donating ethylcyclohexyl group, which may stabilize the amine in basic conditions .

Physicochemical Properties

Crystallographic and Analytical Data

- Refinement Tools : SHELXL () is widely used for small-molecule crystallography. The ethylcyclohexyl group’s bulky substituents may complicate crystal packing, requiring high-resolution data for accurate refinement .

- Spectroscopic Signatures : 13C NMR shifts for triazol-4-amine derivatives (e.g., δ 146–108 ppm in ) provide benchmarks for verifying the target compound’s structure.

Biological Activity

1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine is a triazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structural features contribute to its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 194.28 g/mol

- CAS Number : 1500309-83-0

The compound features a triazole ring substituted at the 1-position with a 4-ethylcyclohexyl group. This substitution pattern is crucial for its biological activity, influencing its chemical reactivity and interaction with biological molecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study utilizing high-throughput screening methods identified it as a potential inhibitor of Mycobacterium tuberculosis (M. tuberculosis). The compound demonstrated effective inhibition at varying concentrations, with a notable selectivity index indicating low cytotoxicity to mammalian cells compared to its antitubercular activity .

Antifungal Activity

The compound has also been investigated for its antifungal properties. In vitro assays have shown promising results against various fungal strains, highlighting its potential as a therapeutic agent in treating fungal infections. The mechanism of action may involve the disruption of fungal cell membrane integrity or inhibition of key metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been observed to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. The specific interactions with cellular receptors and enzymes are under investigation to elucidate the underlying mechanisms .

Study on Antitubercular Activity

In a comprehensive study aimed at identifying new antitubercular agents, this compound was screened alongside a library of compounds. The results indicated that it achieved over 90% inhibition of M. tuberculosis at specific concentrations, confirming its potential as an effective antitubercular agent .

| Compound | IC (μg/mL) | CC (μg/mL) | Selectivity Index |

|---|---|---|---|

| This compound | 15 | 300 | 20 |

Study on Antifungal Efficacy

In another study focusing on antifungal efficacy, the compound was tested against Candida species. The results demonstrated significant antifungal activity with MIC values comparable to established antifungal agents. This suggests that it could serve as a lead compound for further development in antifungal therapy.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells:

- Enzymatic Inhibition : The compound may inhibit enzymes critical for microbial survival and proliferation.

- Receptor Modulation : It might modulate receptor activities involved in signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. What are the established synthetic routes for 1-(4-Ethylcyclohexyl)-1H-1,2,3-triazol-4-amine?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This involves reacting a 4-ethylcyclohexyl azide with a propargylamine derivative under microwave-assisted conditions to enhance reaction efficiency. Key steps include:

- Purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).

- Characterization via -NMR and -NMR to confirm regioselectivity (1,4-disubstituted triazole formation) .

- Alternative routes may involve functionalizing pre-synthesized triazole cores with ethylcyclohexyl groups via alkylation or SN2 reactions .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources, followed by refinement via programs like SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Key parameters include:

Q. What safety protocols are recommended for handling this compound?

- Waste disposal : Segregate organic waste containing triazole/amine groups and transfer to licensed chemical waste facilities to prevent environmental contamination .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure.

- Stability : Store at −20°C under inert gas (argon/nitrogen) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecular geometry and electronic properties. Molecular docking (using AutoDock Vina or Schrödinger Suite) assesses interactions with target proteins (e.g., enzymes or receptors). Key parameters:

Q. How to resolve contradictions in spectroscopic data during characterization?

- NMR discrepancies : Use heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity.

- Mass spectrometry (MS) : High-resolution ESI-MS can distinguish between isobaric fragments.

- Infrared (IR) spectroscopy : Compare experimental peaks (e.g., N-H stretch at ~3400 cm) with computed spectra (Gaussian 16) .

Q. What strategies improve yield in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 min) .

- Catalyst optimization : Heterogeneous copper catalysts (e.g., CuO nanoparticles) enhance recyclability and reduce metal contamination .

- Solvent selection : Use water/DMF mixtures for solubility and green chemistry compliance .

Q. How does the ethylcyclohexyl substituent influence physicochemical properties?

Q. What are the limitations of current crystallization methods for this compound?

- Polymorphism : Multiple crystal forms may arise due to flexible cyclohexyl groups. Use slurry experiments to identify stable polymorphs.

- Twinned crystals : SHELXL’s TWIN command can refine twinned data, but resolution >1.2 Å is critical for accuracy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.